Octa-3,5-dienoic acid
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Overview
Description
Octa-3,5-dienoic acid is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by the presence of two conjugated double bonds at the 3rd and 5th positions of the carbon chain, making it a dienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octa-3,5-dienoic acid can be achieved through various methods. One common approach involves the use of alkyne metathesis followed by hydrogenation. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octa-3,5-diyne, followed by purification processes such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Octa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides
Scientific Research Applications
Octa-3,5-dienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octa-3,5-dienoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Hexa-2,4-dienoic acid
- Octa-2,4-dienoic acid
- Deca-2,4-dienoic acid
Comparison: Octa-3,5-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other dienoic acids. For example, hexa-2,4-dienoic acid has double bonds at the 2nd and 4th positions, leading to different reactivity patterns and applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3E,5E)-octa-3,5-dienoic acid |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h3-6H,2,7H2,1H3,(H,9,10)/b4-3+,6-5+ |
InChI Key |
ZCGGGDCIZYIZCM-VNKDHWASSA-N |
Isomeric SMILES |
CC/C=C/C=C/CC(=O)O |
Canonical SMILES |
CCC=CC=CCC(=O)O |
Origin of Product |
United States |
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